molecular formula C9H9BrO3 B185458 (2-Bromo-4-methylphenoxy)acetic acid CAS No. 25181-66-2

(2-Bromo-4-methylphenoxy)acetic acid

Cat. No.: B185458
CAS No.: 25181-66-2
M. Wt: 245.07 g/mol
InChI Key: SIAQBSDQFZWINQ-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of phenoxyacetic acid, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position of the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-methylphenoxy)acetic acid typically involves the bromination of 4-methylphenoxyacetic acid. One common method is the reaction of 4-methylphenoxyacetic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the phenoxy ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-4-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenoxyacetic acid derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxyacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

  • Substitution reactions yield various phenoxyacetic acid derivatives.
  • Oxidation reactions produce carboxylic acid derivatives.
  • Reduction reactions result in the formation of phenoxyacetic acid.

Scientific Research Applications

(2-Bromo-4-methylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxyacetic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    Phenoxyacetic acid: Lacks the bromine atom and methyl group, resulting in different chemical and biological properties.

    4-Methylphenoxyacetic acid: Similar structure but without the bromine atom, leading to different reactivity.

    2-Bromo-phenoxyacetic acid: Lacks the methyl group, affecting its chemical behavior and applications.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAQBSDQFZWINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318991
Record name (2-bromo-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25181-66-2
Record name 25181-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338417
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-bromo-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-BROMO-4-METHYLPHENOXY)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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